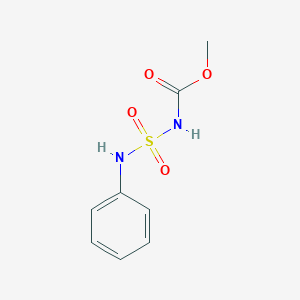
2-Amino-4-(benzylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(benzylamino)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with amino and benzylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzylamino)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-chloropyridine with benzylamine under suitable conditions to form the benzylamino derivative. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(benzylamino)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-Amino-4-(benzylamino)pyridine-3-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4-(benzylamino)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-carboxamide derivatives: These compounds share the pyridine ring and carboxamide group but may have different substituents at other positions.
Benzylamino derivatives: Compounds with benzylamino groups attached to various heterocyclic rings.
Uniqueness
2-Amino-4-(benzylamino)pyridine-3-carboxamide is unique due to the specific combination of amino, benzylamino, and carboxamide groups on the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
91255-07-1 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
2-amino-4-(benzylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4O/c14-12-11(13(15)18)10(6-7-16-12)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H3,14,16,17) |
Clé InChI |
FLKGEVXJCUWZAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C(=NC=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)


![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)


![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)





